![molecular formula C23H24N2O4S B2844692 Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate CAS No. 920171-28-4](/img/structure/B2844692.png)
Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole rings are found in many biologically active compounds and drugs . This compound also contains a tetrahydrofuran ring, which is a five-membered ring with one oxygen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and tetrahydrofuran rings, along with the carbamoyl linkage connecting them. The methyl groups on the thiazole ring and the benzoate group would also be key features .Chemical Reactions Analysis
Thiazole rings can undergo a variety of chemical reactions, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The reactivity of the tetrahydrofuran ring and the carbamoyl linkage would also play a role in the compound’s chemical behavior.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and tetrahydrofuran rings could impact its solubility, while the carbamoyl linkage could affect its stability .科学的研究の応用
Synthesis and Application in Radiolabeling
The research conducted by Takashima-Hirano et al. (2012) focused on the synthesis of 11C-labeled methylbenzoates for potential application in positron emission tomography (PET) imaging. They developed a palladium(0)-mediated rapid 11C carbonylation technique that could have implications for synthesizing radiolabeled compounds, including those structurally related to "Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate" for imaging and diagnostic purposes (Takashima-Hirano, Ishii, & Suzuki, 2012).
Antitumor and Antifilarial Agents
Kumar et al. (1993) explored the antitumor and antifilarial properties of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives. Their findings indicate the potential use of thiazole and selenazole compounds as antitumor and antifilarial agents, suggesting that derivatives of "this compound" might also possess similar bioactivities (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).
Crystal Engineering and Phase Transitions
Johnstone et al. (2010) utilized pressure as a tool in crystal engineering to induce phase transitions in a high-Z′ structure compound. Their work demonstrates the influence of external conditions on the crystal structure of complex organic molecules, potentially relevant for materials science applications and the study of molecular packing (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).
Synthesis of Building Blocks for Drug Discovery
Durcik et al. (2020) described an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds serve as versatile building blocks in drug discovery, highlighting the importance of synthetic methodologies for the development of novel therapeutic agents (Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, & Tomašič, 2020).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, and more .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
将来の方向性
特性
IUPAC Name |
methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-(oxolan-2-ylmethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-14-6-7-15(2)20-19(14)24-23(30-20)25(13-18-5-4-12-29-18)21(26)16-8-10-17(11-9-16)22(27)28-3/h6-11,18H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOCFHMWFFKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

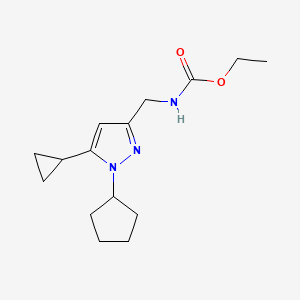

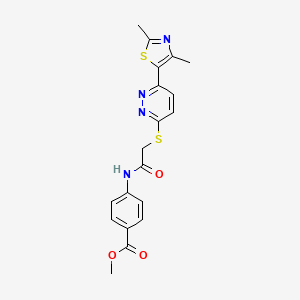
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)

![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)
![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)
![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)
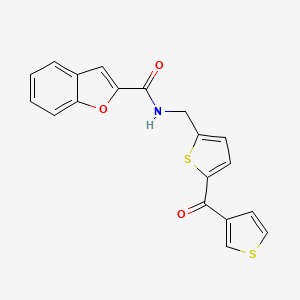

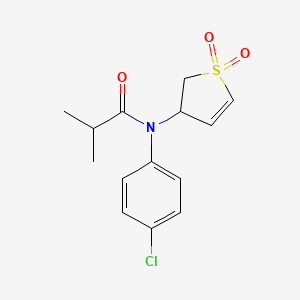
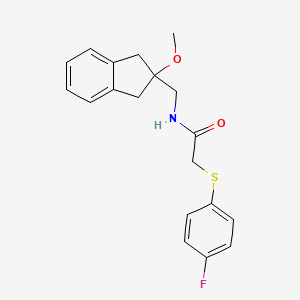
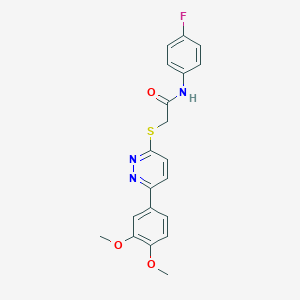
![4-Methyl-2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2844632.png)